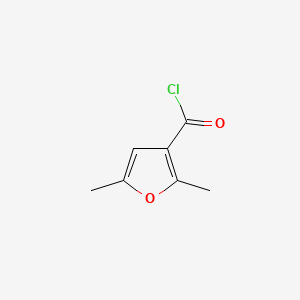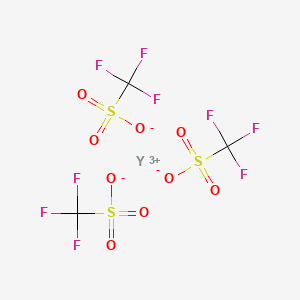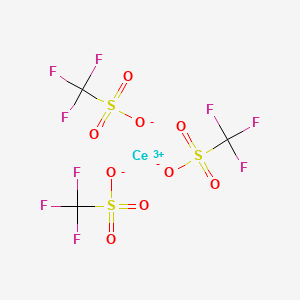
Cloruro de 2,5-dimetilfurano-3-carbonilo
Descripción general
Descripción
2,5-Dimethylfuran-3-carbonyl chloride is an organic compound with the molecular formula C7H7ClO2. It is a colorless to light yellow liquid that is sensitive to moisture and reacts with water. This compound is primarily used in chemical research and industrial applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
2,5-Dimethylfuran-3-carbonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
As an acid chloride derivative, it’s likely to be highly reactive and capable of participating in a variety of chemical reactions . For instance, it may undergo nucleophilic acyl substitution reactions with various nucleophiles, leading to the formation of esters, amides, and other types of compounds .
Action Environment
The action, efficacy, and stability of 2,5-Dimethylfuran-3-carbonyl chloride can be influenced by various environmental factors. For instance, it’s known to be a combustible liquid and can cause severe skin burns and eye damage . It’s recommended to be stored in a dry, cool, and well-ventilated place . The compound’s reactivity might also be influenced by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
“2,5-Dimethylfuran-3-carbonyl chloride” is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .
Direcciones Futuras
The production of 2,5-dimethylfuran (DMF) from carbohydrate materials, which could alleviate the energy and environmental problems encountered presently, is a promising future direction . The potential of DMF as a renewable fuel is prospective, with its physicochemical properties that are similar to those of fossil fuels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dimethylfuran-3-carbonyl chloride can be synthesized through the chlorination of 2,5-dimethylfuran-3-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under an inert atmosphere to prevent moisture interference .
Industrial Production Methods
In industrial settings, the production of 2,5-dimethylfuran-3-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylfuran-3-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dimethylfuran-3-carboxylic acid and hydrochloric acid
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Chloroform, ethyl acetate
Conditions: Inert atmosphere, controlled temperature
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-3-furoyl chloride
- 2,5-Dimethyl-3-furancarbonyl chloride
- 3-Furoyl chloride
- 5-Methyl-2-phenyl-3-furoyl chloride
- 2-Methyl-5-phenylfuran-3-carbonyl chloride
Uniqueness
2,5-Dimethylfuran-3-carbonyl chloride is unique due to its specific substitution pattern on the furan ring, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of beta-substituted furans and other complex organic molecules .
Propiedades
IUPAC Name |
2,5-dimethylfuran-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWORXZHVOUPMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370513 | |
| Record name | 2,5-Dimethylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50990-93-7 | |
| Record name | 2,5-Dimethyl-3-furancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50990-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)
![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)











